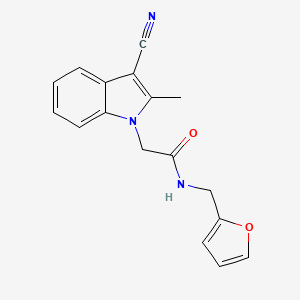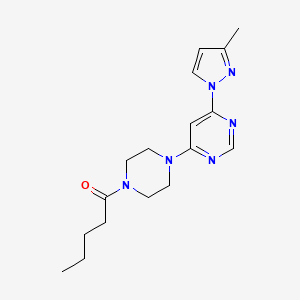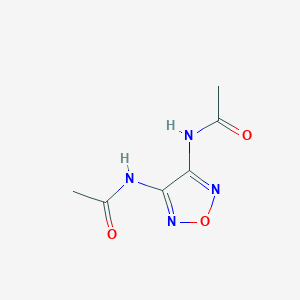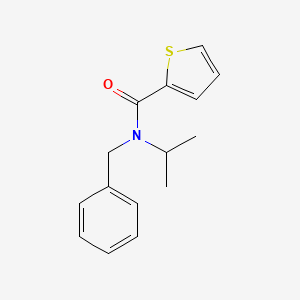
2-(difluoromethyl)-7-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-7-methyl-4H-chromen-4-one, also known as DFCM, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic Strategies and Chemical Properties
Facile Synthesis Approaches : A study by Xiang and Yang (2014) highlights a facile and efficient synthetic strategy for producing compounds similar to 2-(difluoromethyl)-7-methyl-4H-chromen-4-one, specifically focusing on 3-((trifluoromethyl)thio)-4H-chromen-4-one. They utilized AgSCF3 and trichloroisocyanuric acid, indicating the potential for streamlined synthesis under mild conditions, insensitive to air and moisture (Xiang & Yang, 2014).
Fluorophore Properties : Uchiyama et al. (2006) described the unique fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits strong fluorescence in protic solvents. This property suggests potential applications in developing new fluorogenic sensors (Uchiyama et al., 2006).
Palladium-Catalyzed Functionalization : Izquierdo et al. (2018) explored the use of 2-trifluoromethylchromenones in palladium-catalyzed coupling reactions, leading to the synthesis of highly functionalized trifluoromethyl heterocycles. This indicates the potential for complex structural modifications and applications in organic synthesis (Izquierdo et al., 2018).
Environmental and Biological Implications
Environmental-Friendly Synthesis : Ranjbar‐Karimi et al. (2011) demonstrated an environmentally friendly synthesis method for 2H-chromen-2-ones derivatives. This method could be applicable for synthesizing compounds like this compound, indicating its potential in green chemistry (Ranjbar‐Karimi et al., 2011).
Antitumor Activity : Mary et al. (2021) conducted theoretical investigations on chromone derivatives, revealing their potential biological activity, including antitumor properties. This study suggests possible pharmacological applications for structurally related compounds like this compound (Mary et al., 2021).
Future Directions
Properties
IUPAC Name |
2-(difluoromethyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c1-6-2-3-7-8(14)5-10(11(12)13)15-9(7)4-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNGPUUFAPPMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

